Bienvenue dans la boutique en ligne BenchChem!

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid

Atorvastatin synthesis side-chain intermediate functional group interconversion

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid (CAS 125995-17-7) is a stereodefined acidic amine that serves as both a key chiral intermediate in the industrial synthesis of atorvastatin calcium and a pharmacopoeia-listed impurity (Atorvastatin Impurity 12 / Impurity for analytical quality control. The molecule features a 1,3-dioxane acetal-protected diol, a free terminal carboxylic acid, and a pendant aminoethyl side chain, providing a distinct functional handle profile compared to its tert-butyl ester analog (CAS 125995-13-3).

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 125995-17-7
Cat. No. B134681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid
CAS125995-17-7
Synonyms(4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic Acid; 
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC1(OC(CC(O1)CC(=O)O)CCN)C
InChIInChI=1S/C10H19NO4/c1-10(2)14-7(3-4-11)5-8(15-10)6-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m1/s1
InChIKeyBNGGGQKEDABCQY-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid (CAS 125995-17-7): Procurement-Ready Overview for Atorvastatin Intermediate Sourcing


2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid (CAS 125995-17-7) is a stereodefined acidic amine that serves as both a key chiral intermediate in the industrial synthesis of atorvastatin calcium and a pharmacopoeia-listed impurity (Atorvastatin Impurity 12 / Impurity 105) for analytical quality control [1]. The molecule features a 1,3-dioxane acetal-protected diol, a free terminal carboxylic acid, and a pendant aminoethyl side chain, providing a distinct functional handle profile compared to its tert-butyl ester analog (CAS 125995-13-3) . It is supplied as an ISO 17034 certified reference standard and is routinely characterized by HPLC, LC-MS, chiral HPLC, and NMR for identity and purity verification [2].

Why Generic Substitution Fails for 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid (CAS 125995-17-7)


In-class atorvastatin side-chain intermediates and acetonide-type impurities cannot be freely interchanged due to critical differences in functional group presentation, stereochemical integrity requirements, and end-use compatibility. The target compound (CAS 125995-17-7) is the free carboxylic acid, whereas the most common commercial intermediate is the tert-butyl ester (CAS 125995-13-3), which requires a subsequent deprotection step and carries a different impurity profile . The (4R,6R) stereochemistry is essential for downstream atorvastatin potency; even minor epimerization to the (4S,6R) diastereomer can render the final API ineffective . Furthermore, this compound is explicitly designated as a pharmacopoeia-controlled impurity (USP Atorvastatin Related Compound I acetonide class), meaning its identification and quantification rely on a certified, stereodefined reference material rather than a generic intermediate [1].

Product-Specific Quantitative Evidence Guide: How 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid (CAS 125995-17-7) Compares to Its Closest Analogs


Free Carboxylic Acid vs. tert-Butyl Ester: Functional Handle Availability for Direct Conjugation

The target compound bears a free carboxylic acid (-COOH) moiety, while the most widely procured atorvastatin side-chain intermediate is the tert-butyl ester (CAS 125995-13-3, MW 273.37) [1]. The free acid can participate directly in amide coupling or salt formation without a deprotection step, eliminating the need for TFA or HCl-mediated cleavage that can generate additional impurities. In contrast, the ester form (purity ≥98% GC, commercial specification) requires a separate deprotection step that introduces process variability .

Atorvastatin synthesis side-chain intermediate functional group interconversion

ISO 17034 Certified Reference Standard vs. Technical-Grade Intermediate: Traceability for Regulatory Submission

The target compound is commercially available as an ISO 17034 certified reference standard (CATO, purity >95%) with full characterization data including NMR, MS, HPLC, IR, and UV [1]. This level of certification provides metrological traceability suitable for ANDA/DMF submissions and pharmacopoeia compliance. In contrast, the tert-butyl ester intermediate is typically supplied as a technical-grade chemical (purity >98% GC) without ISO 17034 certification or the comprehensive Certificate of Analysis required for regulatory impurity profiling .

Pharmaceutical analysis reference standard ISO 17034 ANDA submission

Synthetic Process Efficiency: CN104230880B Two-Step Hydrogenation vs. Prior Multi-Step Routes

Patent CN104230880B describes a simplified two-step process for preparing 2-[(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid esters (including the free acid target) using 3-cyanopropene and 3,3-dialkoxypropanoate in a Lewis acid-catalyzed reaction, followed by Raney Ni hydrogenation [1]. This route avoids the expensive LDA/tert-butyl acetate Claisen condensation and the ultralow-temperature asymmetric reduction required by the traditional chiron approach, which achieves approximately 55% overall yield over nine steps [2]. The patent explicitly claims advantages in reduced step count, lower raw material cost, elimination of hazardous LDA, and suitability for large-scale industrial production [1].

Process chemistry atorvastatin synthesis yield optimization green chemistry

Pharmacopoeia-Designated Impurity Identity: Explicit USP/EP Recognition vs. Unlisted Intermediates

The target compound is explicitly recognized as an atorvastatin acetonide-type impurity. The USP Atorvastatin Calcium monograph designates 'USP Atorvastatin Related Compound I RS' as the acetonide impurity reference standard [1]. While the exact CAS in the USP monograph is 125971-95-1 (the acetonide tert-butyl ester), the target compound (CAS 125995-17-7) represents the de-esterified free acid form within the same acetonide impurity class. Pharmacopoeia specifications for Atorvastatin Calcium typically set acceptance criteria of NMT 0.3% for individual specified impurities and NMT 1.0% for total impurities [2]. Generic atorvastatin intermediates that are not listed as pharmacopoeia impurities lack this defined acceptance criterion framework.

Pharmacopoeia compliance impurity profiling Atorvastatin USP monograph

Chiral Purity and Stereochemical Integrity: (4R,6R) vs. (4S,6R) Diastereomer Risk

The (4R,6R) stereochemistry of the target compound is critical for atorvastatin's biological activity. The Veeprho technical datasheet confirms that chiral HPLC is required for enantiomeric purity verification of this compound [1]. The (4S,6R) diastereomer, which can arise from epimerization during synthesis or storage, is a known impurity (Atorvastatin Impurity 25, CAS for the tert-butyl ester form) that must be controlled . The target compound's stereochemical identity is unambiguously assigned by InChI Key (BNGGGQKEDABCQY-HTQZYQBOSA-N) and confirmed by 1H and 13C NMR [1].

Chiral purity diastereomer separation atorvastatin potency

Analytical Method Compatibility: 25-Minute Stability-Indicating HPLC vs. Pharmacopoeia Methods

A published stability-indicating LC method capable of resolving all 12 atorvastatin-related impurities (including the acetonide-class impurities) in a 25-minute runtime has been developed and validated per ICH guidelines [1]. This method achieved a mass balance of approximately 99.5% (w/w) and demonstrated clearly better resolution and higher sensitivity than the European Pharmacopoeia (85-minute method for 6 impurities) and USP (115-minute and 55-minute methods) approaches [1]. The target compound, as a member of the acetonide impurity class, is amenable to quantification by this rapid, single-method approach, whereas sourcing a non-pharmacopoeia intermediate would necessitate method development and validation.

Stability-indicating method HPLC related substances ICH validation

Best Research and Industrial Application Scenarios for 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid (CAS 125995-17-7)


Pharmaceutical Reference Standard for Atorvastatin Impurity Profiling in ANDA Submissions

The ISO 17034 certified reference standard (CATO, purity >95%) with comprehensive characterization data (NMR, MS, HPLC, IR, UV) directly supports ANDA/DMF regulatory submissions by serving as a qualified impurity marker for Atorvastatin Impurity 12/105. The pre-established pharmacopoeia acceptance criterion (NMT 0.3% for individual impurities) and the availability of a validated 25-minute stability-indicating HPLC method eliminate the need for de novo impurity qualification per ICH Q3A, reducing regulatory review risk [1][2].

Direct Conjugation Intermediate for Atorvastatin Side-Chain Derivative Synthesis

The free carboxylic acid functionality enables direct amide bond formation or salt formation without a deprotection step, making this compound the preferred starting material for synthesizing atorvastatin side-chain derivatives, conjugates, or labeled analogs. In contrast, the tert-butyl ester (CAS 125995-13-3) requires an additional TFA- or HCl-mediated deprotection that can introduce acid-catalyzed degradation products and extend the synthetic sequence .

Process Development and Scale-Up Using the CN104230880B Simplified Route

Organizations scaling up atorvastatin intermediate production can leverage the patented two-step synthetic route (Lewis acid-catalyzed cyclization followed by Raney Ni hydrogenation) that eliminates hazardous LDA, avoids ultralow-temperature conditions, and reduces step count compared to the traditional 9-step chiron approach. This route is expressly designed for industrial-scale implementation with lower raw material costs [3].

Chiral Purity Method Development and Diastereomer Control Studies

The (4R,6R) stereochemistry of this compound, confirmed by chiral HPLC and NMR, makes it an essential reference for developing and validating chiral separation methods that resolve the target from the (4S,6R) diastereomer (Atorvastatin Impurity 25). This application is critical for QC laboratories monitoring stereochemical integrity during atorvastatin API manufacturing and stability studies [4].

Quote Request

Request a Quote for 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.